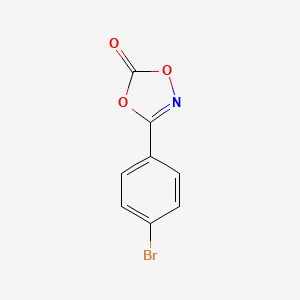
4,5-Dibromo-2-fluorobenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-fluorobenzenethiol is an organosulfur compound characterized by the presence of bromine, fluorine, and thiol groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-fluorobenzenethiol typically involves the bromination and fluorination of a benzene derivative followed by thiolation. One common method includes the bromination of 2-fluorobenzenethiol using bromine or a brominating agent under controlled conditions to achieve selective substitution at the 4 and 5 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-fluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4,5-Dibromo-2-fluorobenzenethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzenethiol involves its interaction with various molecular targets through its reactive thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2,7-dinitrofluorescein: Another brominated and fluorinated benzene derivative with different functional groups.
1,2-Dibromo-4,5-difluorobenzene: Lacks the thiol group but shares similar halogenation patterns.
Uniqueness
4,5-Dibromo-2-fluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms along with a reactive thiol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
1208075-36-8 |
|---|---|
Molecular Formula |
C6H3Br2FS |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
4,5-dibromo-2-fluorobenzenethiol |
InChI |
InChI=1S/C6H3Br2FS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H |
InChI Key |
CKHGGYKGZYRHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13903256.png)

![methyl (2S)-2-hydroxy-2-[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B13903263.png)
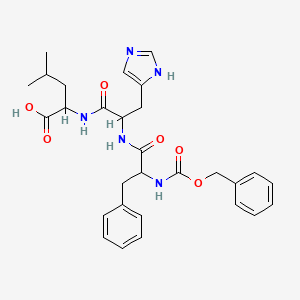
![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)

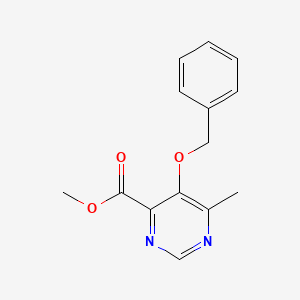
![2-Chloro-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B13903289.png)
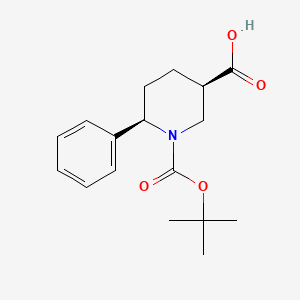
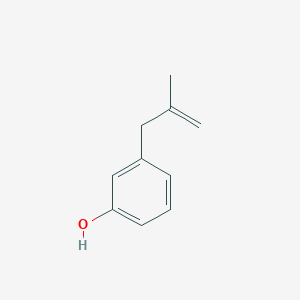
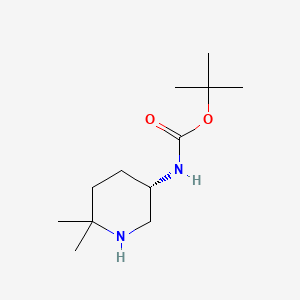
![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
